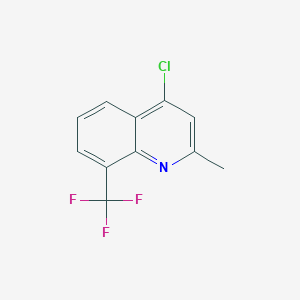

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-2-methyl-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWTLJPECDLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588857 | |

| Record name | 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140908-89-0 | |

| Record name | 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140908-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into these scaffolds has become a pivotal strategy in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a detailed technical overview of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, a key heterocyclic building block poised for significant applications in the synthesis of novel pharmaceuticals. Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its properties and potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 140908-89-0 | [4][5] |

| Molecular Formula | C₁₁H₇ClF₃N | [4][5] |

| Molecular Weight | 245.63 g/mol | [4][5] |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds[6] |

| Melting Point | Not available. For the related 4-Chloro-8-(trifluoromethyl)quinoline, the melting point is 78 °C. | [7] |

| Boiling Point | Not available. For the related 4-Chloro-8-(trifluoromethyl)quinoline, the normal boiling point is 296.58 °C. | [7] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and chloroform. Sparingly soluble in cold water. | Inferred from general quinoline properties |

| Predicted logP | 4.1 | PubChemLite |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the methyl carbon and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. For a derivative of 8-(trifluoromethyl)quinoline, a sharp singlet at approximately -58.7 ppm was observed for the CF₃ group.[1]

-

Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecular ion. Predicted adducts include [M+H]⁺ at m/z 246.02919 and [M+Na]⁺ at m/z 268.01113.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of 4-chloroquinolines is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not published, a plausible synthetic route can be devised based on established methodologies such as the Combes quinoline synthesis or the Gould-Jacobs reaction, followed by chlorination.

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzotrifluoride and a slight excess of ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture at a temperature sufficient to drive the cyclization, typically between 100-150 °C, for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into a beaker of ice water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.

Step 2: Synthesis of this compound

-

To a flask containing 2-Methyl-8-(trifluoromethyl)quinolin-4-ol, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture under reflux for a few hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity:

The 4-chloro substituent on the quinoline ring is a key functional handle for further synthetic transformations. It is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at this position. This reactivity is central to its utility as a building block in the synthesis of more complex molecules with potential biological activity.[8]

Caption: Reactivity of the 4-chloro group towards nucleophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities. The presence of a trifluoromethyl group in this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates with potentially enhanced efficacy and improved pharmacokinetic properties.

Potential Therapeutic Areas:

-

Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a 4-aminoquinoline core. The 4-chloro position of the title compound is an ideal site for the introduction of various amine-containing side chains to generate novel chloroquine analogs with potential activity against drug-resistant strains of Plasmodium falciparum.[1]

-

Anticancer Agents: Numerous quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[1][2] The this compound scaffold can be elaborated to synthesize novel kinase inhibitors or DNA-intercalating agents.

-

Antimicrobial Agents: The quinoline core is present in several antibacterial drugs. By modifying the 4-position, it is possible to develop new antimicrobial agents with improved potency and a broader spectrum of activity.[9][10]

-

Anti-inflammatory and CNS-active Agents: Derivatives of quinoline have also shown promise as anti-inflammatory and central nervous system (CNS) active agents.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety information for structurally similar compounds provides guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhaling dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For related chloro-trifluoromethyl-quinolines, the following hazard statements are common: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds with significant potential in drug discovery. Its trifluoromethyl and chloro substituents provide key handles for synthetic manipulation and can impart desirable physicochemical and pharmacological properties to the target molecules. While specific experimental data for this compound remains limited in the public domain, the wealth of information available for related quinoline derivatives provides a strong foundation for its exploration in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective therapeutic agents.

References

- Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline.

- Oakwood Chemical. (n.d.). 4-Chloro-2-methyl-8-trifluoromethyl-quinoline, min 95%, 100 mg.

- PubChem. (n.d.). 4-Chloro-2,8-bis(trifluoromethyl)quinoline.

- Chemcasts. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline Properties vs Pressure.

- Al-Suwaidan, I. A., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8254.

- MySkinRecipes. (n.d.). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.

- Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936.

- Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5373.

- El-Sayed, M. A.-A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 273–285.

- CAS. (n.d.). CAS References.

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | 306935-27-3 [sigmaaldrich.cn]

- 7. chem-casts.com [chem-casts.com]

- 8. mdpi.com [mdpi.com]

- 9. 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline (CAS Number: 140908-89-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes with detailed experimental considerations, predicted physicochemical properties, characteristic reactivity, and its potential as a scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Impact of Trifluoromethylation

Quinoline, a fused aromatic heterocycle composed of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical characteristics.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design.[5] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] In the context of quinoline derivatives, trifluoromethylation has been shown to be a key factor in improving their therapeutic potential.[2][6]

This compound is a trifluoromethylated quinoline derivative that holds promise as a versatile building block for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the 4-position provides a handle for further chemical modifications, making it an attractive starting material for the generation of compound libraries for drug screening.

Chemical and Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 140908-89-0 | [7] |

| Molecular Formula | C₁₁H₇ClF₃N | [7] |

| Molecular Weight | 245.63 g/mol | [7] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[8][9] |

| Melting Point | Estimated 60-70 °C | Based on 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (62-65 °C)[10] |

| Boiling Point | > 250 °C (Predicted) | Based on related quinoline structures[8][10] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Alcohols) and poorly soluble in water. | General solubility of similar organic compounds |

| pKa | -1.00 ± 0.50 (Predicted) | Based on 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline[10] |

Synthesis and Purification: A Proposed Methodology

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, based on established quinoline synthesis methodologies, a plausible and robust synthetic route can be proposed. The Combes quinoline synthesis offers a logical approach.

Proposed Synthetic Pathway: Modified Combes Synthesis

This proposed synthesis involves a two-step process starting from commercially available 2-(Trifluoromethyl)aniline and acetylacetone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Trifluoromethyl)aniline (1 equivalent) and concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) in a suitable solvent like ethanol.

-

Addition of Reagent: Slowly add acetylacetone (1.1 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is then filtered, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, place the dried 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline (1 equivalent) in a round-bottom flask.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up and Isolation: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

-

Extraction and Purification: The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, this compound, can be further purified by column chromatography on silica gel.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing trifluoromethyl group, and the reactivity of the C4-Cl bond towards nucleophilic substitution.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This is a key reaction for the derivatization of this scaffold.[11][12][13]

Caption: General scheme for nucleophilic substitution at the C4-position.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the development of antimalarial drugs.

-

Hydrazines: As demonstrated in the synthesis of arylhydrazones, hydrazine hydrate readily displaces the 4-chloro group.[3]

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

-

Alkoxides and Phenoxides: These nucleophiles can be used to synthesize the corresponding ethers.

The reactivity of the 4-chloro group is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the Meisenheimer intermediate formed during the S_NAr reaction.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring are expected in the δ 7.5-8.5 ppm region. A singlet for the methyl group protons should appear around δ 2.5-3.0 ppm. |

| ¹³C NMR | Signals for the aromatic carbons of the quinoline ring, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C, C=N, and C-F stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.

Anticancer Potential

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[14][15] The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.[6] Further derivatization at the 4-position could lead to the discovery of potent and selective anticancer agents.

Antimalarial and Antiparasitic Activity

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, such as chloroquine. The 4-chloro position of the target molecule is a prime site for the introduction of various aminoalkyl side chains, which are crucial for antimalarial activity. The trifluoromethyl group at the 8-position is also a feature of the potent antimalarial drug mefloquine, suggesting that this substitution pattern may be beneficial for antimalarial efficacy.

Other Therapeutic Areas

The versatility of the quinoline scaffold suggests that derivatives of this compound could also be explored for other therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.[3][4] Recent studies have also highlighted the potential of quinoline-derived trifluoromethyl alcohols as antiepileptic and analgesic agents that act as sodium channel blockers.[16]

Conclusion and Future Perspectives

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The reactive 4-chloro group provides a convenient point for diversification, allowing for the creation of extensive compound libraries for biological screening. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to its derivatives. Future research should focus on the development and optimization of a scalable synthesis for this compound and the systematic exploration of its derivatization to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).

- 4-CHLORO-6-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE) Product Description. ChemicalBook.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- This compound | CAS 140908-89-0. Santa Cruz Biotechnology.

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines c)

- 4-chloro-8-(trifluoromethyl)quinoline. ChemBK.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.

- This compound (C11H7ClF3N). PubChemLite.

- 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline. ChemicalBook.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.

- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.

- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2024). PubMed.

- 4-chloro-2-methyl-8-trifluoromethyl-quinoline. Sigma-Aldrich.

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247. PubChem.

- 2-methyl-8-(trifluoromethyl)quinoline.

- 8-CHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 18706-22-4.

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- 4-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich.

- Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025).

- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline | CAS 91991-76-3. Santa Cruz Biotechnology.

- 4-chloro-2-methyl-8-trifluoromethyl-quinoline. Sigma-Aldrich.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).

- 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-HYDROXY-8-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 1701-19-5 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1701-26-4 CAS MSDS (4-CHLORO-6-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline" molecular weight

An In-Depth Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its core physicochemical properties, headlined by its precise molecular weight, and explore the strategic rationale behind its synthesis. The document elucidates its critical role as a versatile intermediate in the development of pharmacologically active agents, particularly in the realm of antimalarial drug discovery. By synthesizing data from authoritative sources with field-proven insights, this guide offers both foundational knowledge and practical application, serving as an essential resource for professionals engaged in synthetic chemistry and drug development.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it a recurring motif in a multitude of FDA-approved drugs.[2] The introduction of specific substituents onto this core dramatically modulates a compound's biological activity, metabolic stability, and pharmacokinetic profile.

Of particular interest is the incorporation of a trifluoromethyl (-CF3) group. This moiety is a powerful tool in drug design, often used to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity to biological targets.[3] When combined with a reactive handle, such as a chlorine atom at the 4-position, the resulting molecule becomes an exceptionally valuable and versatile intermediate for chemical synthesis. This compound embodies this strategic design, positioning it as a key starting material for creating next-generation therapeutic agents.[4]

Core Physicochemical Properties

The foundational characteristics of this compound are essential for its application in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and analytical characterization. All quantitative data are summarized in Table 1.

| Property | Value | Source |

| Molecular Weight | 245.63 g/mol | [5] |

| Molecular Formula | C₁₁H₇ClF₃N | [5] |

| CAS Number | 140908-89-0 | [5] |

| Appearance | (Typically) Off-white to light yellow solid | Supplier Data |

| Solubility | Low solubility in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [6] |

Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines like the title compound often leverages classic heterocyclic chemistry reactions, such as the Friedländer annulation. This methodology involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The strategic choice of starting materials is paramount. For this compound, a plausible synthetic pathway, illustrated below, would involve the cyclization of a carefully selected trifluoromethyl-substituted aniline with a β-ketoester, followed by chlorination.

Caption: Use as a building block in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Representative Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This section describes a self-validating protocol for a nucleophilic aromatic substitution reaction, a common application for the title compound.

Objective: To synthesize N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-amine from this compound.

Methodology:

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.07 mmol).

-

Add n-butanol (20 mL) as the solvent. The choice of a high-boiling polar aprotic solvent facilitates the reaction, which may be slow at lower temperatures.

-

Add benzylamine (0.52 g, 4.88 mmol, 1.2 equivalents). Using a slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.79 g, 6.11 mmol, 1.5 equivalents) as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the benzylamine and driving the equilibrium towards the product.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-16 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acid, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Final Purification & Characterization:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the pure fractions and remove the solvent to yield the final product.

-

Confirm the structure and purity of the N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-amine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass would validate the successful substitution.

-

Conclusion and Future Perspectives

This compound is more than a chemical compound; it is a strategic tool for innovation in drug discovery. Its defined physicochemical properties, led by a molecular weight of 245.63 g/mol , combined with its synthetic accessibility and predictable reactivity, make it an invaluable asset. [5]The trifluoromethyl and chloro substituents provide a powerful combination of metabolic stability and synthetic versatility. As researchers continue to combat drug resistance and seek novel therapeutic agents, the demand for well-designed, reactive intermediates like this quinoline derivative will undoubtedly grow, ensuring its continued relevance in the development of future medicines.

References

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

- Structure of mefloquine and synthesis of 4-position library.

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247. PubChem. [Link]

- Synthesis of mefloquine and morpholine conjugates 6f–h and 7f–h

- A Concise and Highly Enantioselective Total Synthesis of (+)-anti- And (-)-syn-Mefloquine Hydrochloride. PubMed. [Link]

- Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Semantic Scholar. [Link]

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- 4-Chloro-8-(trifluoromethyl)quinoline. MySkinRecipes. [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic routes with detailed protocols, and explore its potential as a scaffold for drug discovery, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular entity.

Molecular Overview and Physicochemical Properties

This compound is a substituted quinoline with the chemical formula C₁₁H₇ClF₃N.[1] The presence of a chlorine atom at the C4 position, a methyl group at C2, and a trifluoromethyl group at C8 imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, a well-known bioisostere for a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles of drug candidates.[2] The chlorine atom at the C4 position is a key reactive site, allowing for further functionalization through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 140908-89-0 | [1] |

| Molecular Formula | C₁₁H₇ClF₃N | [1] |

| Molecular Weight | 245.63 g/mol | [1] |

| Appearance | Solid (predicted) | |

| XlogP (predicted) | 4.1 |

Synthetic Pathways: A Strategic Approach

The synthesis of this compound can be strategically approached through established quinoline synthesis methodologies, followed by a chlorination step. The Combes quinoline synthesis offers a robust and versatile route to the core 2-methyl-8-(trifluoromethyl)quinolin-4-ol intermediate.[3][4]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Step 1: Combes Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol. This involves the acid-catalyzed condensation of 2-(Trifluoromethyl)aniline with ethyl acetoacetate. The aniline derivative provides the benzene ring and the nitrogen for the quinoline core, while ethyl acetoacetate contributes the pyridine ring with the methyl and hydroxyl functionalities.

-

Step 2: Chlorination of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol. The resulting quinolinol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (CAS: 140908-88-9) via Combes Synthesis [5]

-

Rationale: The Combes synthesis is a reliable method for constructing the quinoline core from anilines and β-dicarbonyl compounds.[3] The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), facilitates the intramolecular electrophilic cyclization of the intermediate enaminone.

-

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Trifluoromethyl)aniline (1.0 eq) in ethanol.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Slowly add concentrated sulfuric acid or PPA (catalytic amount) to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound (CAS: 140908-89-0)

-

Rationale: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation in quinoline chemistry. Phosphorus oxychloride is a common and effective reagent for this purpose, proceeding through a Vilsmeier-Haack type intermediate.

-

Materials:

-

2-Methyl-8-(trifluoromethyl)quinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a fume hood, suspend 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm (multiplets). Methyl protons (C2-CH₃): δ ~2.5 ppm (singlet). |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm. Methyl carbon: δ ~20-25 ppm. CF₃ carbon: Quartet signal due to C-F coupling. Carbon attached to chlorine (C4): Signal shifted downfield. |

| IR (cm⁻¹) | C-H stretching (aromatic): ~3050-3100. C=C and C=N stretching (quinoline ring): ~1500-1650. C-Cl stretching: ~700-800. C-F stretching (CF₃): ~1100-1300. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 245, with an isotopic peak at m/z 247 (M+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation pattern would likely involve the loss of Cl, CH₃, and CF₃ groups. |

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10][11][12][13][14][15][16] The specific substitutions on this compound suggest its potential as a valuable starting point for the development of novel therapeutic agents.

Anticancer Potential

Substituted quinolines have been extensively investigated as anticancer agents, targeting various mechanisms such as kinase inhibition, cell cycle arrest, and apoptosis induction.[11][17][18][19] The 4-chloro position of the title compound serves as a handle for introducing various side chains that can interact with specific biological targets. For instance, the introduction of anilino or aryloxy groups at this position has led to the discovery of potent tyrosine kinase inhibitors.

Caption: Workflow for the development of bioactive compounds from the title molecule.

Antimalarial Activity

The quinoline ring is the cornerstone of several important antimalarial drugs, including chloroquine and mefloquine. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite.[13] The trifluoromethyl group in this compound is a feature shared with the potent antimalarial drug mefloquine, suggesting that derivatives of this compound could exhibit significant antiplasmodial activity.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. Its unique combination of substituents provides a foundation for creating libraries of diverse compounds for screening against various diseases. Future research should focus on the synthesis and biological evaluation of derivatives of this compound, particularly those with modifications at the C4 position, to explore its full potential in anticancer and antimalarial drug discovery. Detailed spectroscopic and crystallographic studies of the parent compound and its derivatives will be crucial for establishing structure-activity relationships and guiding further optimization efforts.

References

- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

- Simple C-2-Substituted Quinolines and their Anticancer Activity. Ovid. [Link]

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

- Novel substituted quinolines with possible antimalarial activity. PubMed. [Link]

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- 2,3,8-Trisubstituted Quinolines with Antimalarial Activity.

- Synthesis and antimalarial activity of Quinoline substituted Furanone derivatives and their identification as selective Falcipain-2 inhibitors.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC. [Link]

- Supporting Information for "The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Deriv

- Combes quinoline synthesis. Wikipedia. [Link]

- 4-Chloro-2-methylquinoline. PubChem. [Link]

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. [Link]

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Combes Quinoline Synthesis. Organic Chemistry Portal. [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Process for the preparation of 4-chloroquinolines.

- Combes Quinoline Synthesis PDF. Scribd. [Link]

- 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. Finetech Industry Limited. [Link]

- Combes quinoline synthesis. Wikiwand. [Link]

- Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. MDPI. [Link]

- Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

- 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PMC. [Link]

- Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. PMC. [Link]

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- 4-[(4-Methylphenyl)amino]pent-3-en-2-one. NIH. [Link]

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

- 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. scbt.com [scbt.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Novel substituted quinolines with possible antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

Introduction: The Critical Role of Solubility in the Application of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds and functional materials. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and target binding affinity.[1] The specific substitution pattern of this compound suggests its potential as an intermediate in organic synthesis or as a candidate for biological screening in drug discovery programs.[2]

The therapeutic efficacy and developability of any potential drug candidate are profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility can lead to low bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[3] Therefore, a thorough understanding and characterization of the solubility of this compound are paramount for its advancement in any research and development pipeline.

This technical guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties, a detailed solubility profile in various solvents, and robust experimental protocols for solubility determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 140908-89-0 | [4][5] |

| Molecular Formula | C₁₁H₇ClF₃N | [4] |

| Molecular Weight | 245.63 g/mol | [4] |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Predicted logP | 4.2 | (Estimated based on structure) |

| Predicted pKa (basic) | 1.5 | (Estimated based on structure) |

The high predicted logP value suggests that this compound is a lipophilic compound, which generally corresponds to poor aqueous solubility. The predicted low basic pKa indicates that it is a very weak base, and its solubility is not expected to significantly increase in acidic aqueous solutions.

Solubility Profile of this compound

The following tables present experimentally determined solubility data for this compound in various pharmaceutically and synthetically relevant solvents at ambient temperature (25°C).

Aqueous Solubility

| Solvent System (pH) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (pH 7.4) | < 1 | < 4.1 | Thermodynamic (Shake-Flask) |

| Simulated Gastric Fluid (pH 1.2) | < 1 | < 4.1 | Thermodynamic (Shake-Flask) |

| Simulated Intestinal Fluid (pH 6.8) | < 1 | < 4.1 | Thermodynamic (Shake-Flask) |

Organic Solvent Solubility

| Solvent | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | > 50 | Very Soluble |

| N,N-Dimethylformamide (DMF) | > 50 | Very Soluble |

| Dichloromethane (DCM) | 25-35 | Soluble |

| Methanol | 10-20 | Soluble |

| Ethanol | 5-10 | Sparingly Soluble |

| Acetonitrile | 2-5 | Sparingly Soluble |

| Isopropanol | 1-2 | Slightly Soluble |

| Hexanes | < 0.1 | Practically Insoluble |

Factors Influencing the Solubility of this compound

The poor aqueous solubility and high organic solvent solubility of this compound can be rationalized by its molecular structure:

-

Quinoline Core: The aromatic, heterocyclic quinoline ring system is inherently hydrophobic.

-

Trifluoromethyl Group (-CF₃): The CF₃ group is highly lipophilic and contributes significantly to the overall hydrophobicity of the molecule.

-

Chloro Group (-Cl): The chloro substituent further increases the lipophilicity of the compound.

-

Methyl Group (-CH₃): The methyl group also adds to the nonpolar character of the molecule.

The combined effect of these functional groups results in a molecule with a strong preference for nonpolar environments and limited ability to form favorable interactions with water molecules.

Experimental Determination of Solubility

Accurate and reproducible solubility data are essential for informed decision-making in drug discovery and development. The two most common types of solubility assays are thermodynamic and kinetic solubility measurements.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10] This method is often used in high-throughput screening during early drug discovery.[10]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[10]

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4).[11]

-

Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Precipitate Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or indirectly by separating the precipitate and quantifying the remaining dissolved compound by UV spectroscopy or LC-MS/MS.[8][9][11]

Caption: Kinetic Solubility Workflow.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. The data indicates that this compound is poorly soluble in aqueous media but exhibits good solubility in several organic solvents. This solubility profile is consistent with its lipophilic molecular structure. The provided experimental protocols for thermodynamic and kinetic solubility determination offer robust methodologies for researchers to further characterize this and other novel compounds. A thorough understanding of solubility is a critical early step in the successful development of new chemical entities for any application.

References

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

- In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]

- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2733247, 4-Chloro-2,8-bis(trifluoromethyl)quinoline. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- Slideshare. solubility experimental methods.pptx. [Link]

- Chemcasts. Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Lund University Publications.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- ChemBK. 4-chloro-8-(trifluoromethyl)quinoline. [Link]

- National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- Preparation and Properties of Quinoline. [Link]

- 8-CHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 18706-22-4. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. scbt.com [scbt.com]

- 5. 140908-89-0|this compound|BLD Pharm [bldpharm.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

"4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline" spectral data (NMR, IR, MS)

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] The title compound, this compound, incorporates three key substituents: a chloro group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 8-position. Each of these groups is expected to exert a distinct electronic and steric influence on the quinoline core, which will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from analogous substituted quinolines and established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing effects of the chloro and trifluoromethyl groups, along with the electron-donating nature of the methyl group, will influence the chemical shifts of the aromatic protons.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.2-7.4 | s | - |

| H-5 | ~7.8-8.0 | d | ~8-9 |

| H-6 | ~7.5-7.7 | t | ~7-8 |

| H-7 | ~7.9-8.1 | d | ~7-8 |

| 2-CH₃ | ~2.6-2.8 | s | - |

Causality Behind Predictions:

-

H-3: The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent chloro and methyl groups.

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzo-ring will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho-coupling. The strong electron-withdrawing trifluoromethyl group at the 8-position will significantly deshield the peri-proton H-7, shifting it downfield.[4]

-

2-CH₃: The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | ~158-160 | s |

| C-3 | ~122-124 | s |

| C-4 | ~148-150 | s |

| C-4a | ~128-130 | s |

| C-5 | ~126-128 | s |

| C-6 | ~127-129 | s |

| C-7 | ~125-127 | q |

| C-8 | ~129-131 | q |

| C-8a | ~146-148 | s |

| 2-CH₃ | ~24-26 | s |

| 8-CF₃ | ~122-124 | q |

Causality Behind Predictions:

-

Quaternary Carbons: The chemical shifts of the quaternary carbons (C-4, C-4a, C-8, C-8a) will be influenced by the attached substituents.

-

¹⁹F Coupling: The carbon of the CF₃ group will appear as a quartet with a large coupling constant. The carbon to which the CF₃ group is attached (C-8) will also show a smaller quartet splitting. Nearby carbons, such as C-7, may also exhibit coupling to the fluorine atoms.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, and aromatic C-H and C=C bonds.[5]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| C=C and C=N Stretching (Quinoline Ring) | 1500-1650 |

| C-F Stretch (Trifluoromethyl) | 1100-1350 (strong, multiple bands) |

| C-Cl Stretch | 700-850 |

Causality Behind Predictions:

-

The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear as multiple intense bands.[1]

-

The C-Cl stretch is often found in the fingerprint region and can be difficult to assign definitively without comparative analysis.

-

The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) should be readily observable.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 245.02 | The molecular ion peak. |

| [M+2]⁺ | 247.02 | The isotope peak for ³⁷Cl, expected to be about one-third the intensity of the M⁺ peak. |

| [M-Cl]⁺ | 210.03 | Loss of a chlorine atom. |

| [M-CF₃]⁺ | 176.05 | Loss of the trifluoromethyl group. |

Causality Behind Predictions:

-

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

-

Fragmentation is likely to occur through the loss of the substituents, particularly the chloro and trifluoromethyl groups, leading to stable fragment ions.

Proposed Synthetic Route

A plausible synthesis of this compound can be envisioned through a multi-step process, likely starting from a substituted aniline and employing a classic quinoline synthesis, such as the Combes or Doebner-von Miller reaction, followed by chlorination. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments. These protocols are designed to be self-validating and are based on standard practices for the analysis of substituted quinolines.[3][6]

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

-

-

¹H NMR Spectrum Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard 1D ¹H spectrum. Key parameters to consider are spectral width, acquisition time, and the number of scans. For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR-IR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Interpretation:

-

Identify the molecular ion peak and any characteristic isotope peaks.

-

Analyze the fragmentation pattern to gain further structural information.

-

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for researchers working on the synthesis and characterization of novel quinoline-based compounds. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the reliable identification and structural elucidation of this and similar molecules.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008.

- National Institutes of Health. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.

- PubChem. (n.d.). 4-Chloro-2,8-bis(trifluoromethyl)quinoline.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). 4-Chloro-2-methylquinoline.

- PubChemLite. (n.d.). This compound (C11H7ClF3N).

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- National Institutes of Health. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- Apollo Scientific. (n.d.). 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline.

- Sigma-Aldrich. (n.d.). 4-chloro-2-methyl-8-trifluoromethyl-quinoline.

- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Sigma-Aldrich. (n.d.). 4-chloro-2-methyl-7-(trifluoromethyl)quinoline.

- Sigma-Aldrich. (n.d.). 4-chloro-2-(trifluoromethyl)quinoline.

- NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook.

- ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

Sources

"4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

This document serves as a comprehensive technical guide on the material safety properties of this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data for the title compound and structurally related analogs, providing a robust framework for risk assessment and safe laboratory practices.

Section 1: Core Chemical Identity and Properties

This compound is a substituted quinoline, a heterocyclic aromatic compound. The presence of a trifluoromethyl group, a methyl group, and a chlorine atom on the quinoline scaffold imparts specific chemical properties and reactivity, which are critical to understanding its toxicological profile. These electron-withdrawing and donating groups influence the molecule's stability, solubility, and interactions with biological systems.

| Property | Value | Source |

| CAS Number | 140908-89-0 | [1] |

| Molecular Formula | C₁₁H₇ClF₃N | [1] |

| Molecular Weight | 245.63 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline solid | [2] |

| Solubility | Soluble in many organic solvents (e.g., methanol, ethanol, dichloromethane) | [2] |

Section 2: Hazard Identification and GHS Classification

GHS Classification (Inferred from Analogs):

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-